molecular formula C2H3NaO2 B083266 Sodium hydrogen di(2H3)acetate CAS No. 14044-94-1

Sodium hydrogen di(2H3)acetate

Cat. No. B083266
CAS RN: 14044-94-1
M. Wt: 85.05 g/mol
InChI Key: VMHLLURERBWHNL-NIIDSAIPSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Acetate-d3 is a sodium salt of acetic acid . It is colorless and usually odorless but when heated to decomposition it smells like vinegar or acetic acid . The molecular formula is C2D3NaO2 and it has an average mass of 85.052 Da .


Synthesis Analysis

The synthesis of Sodium Acetate-d3 can be achieved through various methods. One such method involves the reaction of benzil with dibenzyl ketone (1,3-diphenyl-2-propanone) to produce tetraphenylcyclopentadienone . Another method involves the reduction of benzil to dihydrobenzoin with a reducing agent, sodium borohydride .


Molecular Structure Analysis

The molecular structure of Sodium Acetate-d3 consists of sodium ions and acetate ions . The average mass is 85.052 Da and the Monoisotopic mass is 85.021904 Da .


Chemical Reactions Analysis

Sodium Acetate-d3, being a sodium salt of acetic acid, reacts with water and increases the concentration of hydroxide ion . This reaction is central to structures and functions of biological systems .


Physical And Chemical Properties Analysis

Sodium Acetate-d3 is a white deliquescent powder or crystals . It has a density of 1.528 g/cm3 (20 °C, anhydrous) and 1.45 g/cm3 (20 °C, trihydrate) . It has a melting point of 324 °C (anhydrous) and 58 °C (trihydrate), and a boiling point of 881.4 °C (anhydrous) and 122 °C (trihydrate) .

Safety And Hazards

Sodium Acetate-d3 is generally safe to handle but should be used with caution. It is advised to provide appropriate exhaust ventilation at places where dust is formed . Avoid breathing dust and contact with skin, eyes, and clothing . In case of skin contact, rinse skin with water/ shower .

Future Directions

Sodium Acetate-d3 has potential applications in various fields. For instance, a solution of sodium acetate and acetic acid can act as a buffer to keep a relatively constant pH level, which is useful especially in biochemical applications . Furthermore, the coupling of hydrogen bonds in Sodium Acetate-d3 is central to structures and functions of biological systems, suggesting its potential use in the development of new materials and technologies .

properties

IUPAC Name

sodium;2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-NIIDSAIPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192490
Record name Sodium hydrogen di(2H3)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium hydrogen di(2H3)acetate

CAS RN

39230-37-0
Record name Sodium hydrogen di(2H3)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039230370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen di(2H3)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen di[2H3]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.